(-)-Nissolin

Descripción

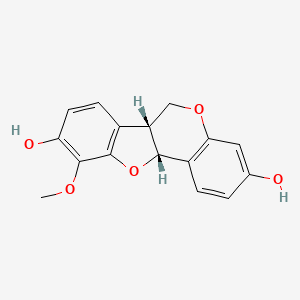

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

73340-42-8 |

|---|---|

Fórmula molecular |

C16H14O5 |

Peso molecular |

286.28 g/mol |

Nombre IUPAC |

(6aR,11aR)-10-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol |

InChI |

InChI=1S/C16H14O5/c1-19-16-12(18)5-4-9-11-7-20-13-6-8(17)2-3-10(13)14(11)21-15(9)16/h2-6,11,14,17-18H,7H2,1H3/t11-,14-/m0/s1 |

Clave InChI |

FPRVFTCYJRERLF-FZMZJTMJSA-N |

SMILES |

COC1=C(C=CC2=C1OC3C2COC4=C3C=CC(=C4)O)O |

SMILES isomérico |

COC1=C(C=CC2=C1O[C@@H]3[C@H]2COC4=C3C=CC(=C4)O)O |

SMILES canónico |

COC1=C(C=CC2=C1OC3C2COC4=C3C=CC(=C4)O)O |

Origen del producto |

United States |

Discovery, Isolation, and Natural Occurrence of Nissolin

Historical Context of (-)-Nissolin Discovery

The discovery of this compound dates back to the late 20th century, emerging from phytochemical investigations into plants within the Fabaceae family. Initial studies conducted in the 1980s identified novel pterocarpan (B192222) derivatives, including this compound and its analogue methylnissolin (B149853), within the phyllodes of Lathyrus nissolia that had been infected by fungi . These early investigations highlighted the compound's role as a phytoalexin, a class of antimicrobial substances produced by plants in response to pathogen attack . The evolution of research on this compound can be broadly categorized into three phases: the Discovery Era (1980s–1990s), focusing on isolation and characterization; the Biosynthetic Era (2000s–2010s), delving into its metabolic pathways; and the Application Era (2020s–present), exploring its biotechnological and potential pharmaceutical applications .

Isolation Methodologies from Natural Sources

The isolation of this compound from its natural sources involves a series of well-established phytochemical techniques, primarily solvent extraction followed by chromatographic purification.

Solvent Extraction Techniques

The initial step in isolating this compound typically involves solvent extraction to liberate the compound from the plant matrix. While specific solvents are not detailed in all search results, general practices for extracting bioactive compounds from plant materials include the use of polar solvents such as water and alcohols (e.g., methanol (B129727), ethanol), intermediate polar solvents like acetone (B3395972) and dichloromethane, and nonpolar solvents such as n-hexane and ether nih.gov. The choice of solvent depends on the polarity of the target compound and the nature of the plant material nih.gov. For instance, methanol and ethanol (B145695) solutions have been utilized to extract and concentrate nisin, a related peptide, indicating their utility in isolating such compounds nih.govresearchgate.net.

Chromatographic Purification Strategies

Following extraction, chromatographic techniques are essential for purifying this compound from the complex mixture of plant metabolites. High-performance liquid chromatography (HPLC) is a standard method for purity assessment and separation nih.gov. Specifically, HPLC with UV detection, often employing a C18 column and a gradient of acetonitrile/water with formic acid, is used to achieve baseline separation . Other chromatographic methods commonly employed in the isolation of bioactive compounds include thin-layer chromatography (TLC), column chromatography, flash chromatography, Sephadex chromatography, and medium-pressure liquid chromatography (MPLC) nih.govmdpi.com. These techniques exploit differences in polarity, size, or charge to separate and purify compounds nih.govmdpi.com. For structural elucidation and confirmation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are indispensable .

Botanical Distribution and Taxonomic Classification

This compound is predominantly found within the plant kingdom, with a notable presence in specific plant families and species.

Occurrence within the Fabaceae Family

This compound is predominantly found in the Fabaceae family, also known as the legume, pea, or bean family wikipedia.orgblogspot.comwikipedia.org. This family is one of the largest land plant families, comprising approximately 765 genera and nearly 20,000 species, and is widely distributed across various biomes wikipedia.org. The Fabaceae family is agriculturally significant, including numerous species vital for human consumption, animal forage, and soil enrichment through nitrogen fixation wikipedia.orgblogspot.comwikipedia.org.

Identification in Specific Plant Species

This compound has been identified in several plant species, most notably within the Lathyrus genus. Its presence has been documented in:

Lathyrus nissolia : This species, commonly known as grass vetchling, is a primary source from which this compound was first identified researchgate.netamazonaws.complantiary.com. Fungal-infected phyllodes of L. nissolia were found to produce this compound and its analogue, methylnissolin researchgate.netamazonaws.com. Lathyrus nissolia is a slender, annual plant native to the Eurasian region plantiary.com.

Medicago sativa : Also known as alfalfa or lucerne, Medicago sativa is another species within the Fabaceae family where this compound has been documented researchgate.net. Alfalfa is a widely cultivated forage crop wikipedia.org.

Astragalus Radix : While not directly identified as a source of this compound itself, studies on the metabolism of astrapterocarpan, a related pterocarpan, found that 9-demethyl-astrapterocarpan, identified as this compound, was among the metabolites matilda.sciencenih.govcjnmcpu.com. Astragalus is a large genus within the Fabaceae family, known for its diverse species wikipedia.org.

Environmental and Biotic Induction of this compound Production

The production of this compound, a phytoalexin belonging to the pterocarpan class of isoflavonoids, is primarily triggered by various forms of stress experienced by the host plant. These stressors can be broadly categorized into biotic (biological) and environmental (abiotic) factors, which elicit the plant's defense mechanisms, leading to the de novo synthesis or increased accumulation of this compound.

Biotic Induction

Biotic induction of this compound production is most commonly observed in response to microbial pathogens, particularly fungi. Plants in the Fabaceae family, where this compound naturally occurs, are known to activate sophisticated defense pathways upon encountering pathogens.

Fungal Infections: Research has identified fungal infections as a significant inducer of this compound synthesis in Lathyrus nissolia (grass vetchling). Specifically, studies on the phyllodes (leaf-like structures) of this species have shown that upon infection by fungi, there is a marked increase in the production of this compound, often found in conjunction with its methylated analogue, methyl-nissolin. This response is a critical aspect of the plant's innate immunity, where the compound acts as an antimicrobial agent to limit pathogen spread. researchgate.net

Pathogen Challenge: Similarly, in Medicago sativa (alfalfa), the presence of pathogens, particularly in the root tissues, has been shown to induce the production of this compound. This suggests that this compound plays a role in the broader defense repertoire of legumes against a range of microbial threats.

Environmental (Abiotic) Induction

In addition to biological agents, certain environmental stressors can also elicit the production of this compound. These abiotic factors mimic conditions that could potentially harm the plant, prompting a defensive metabolic response.

UV Irradiation: Exposure to ultraviolet (UV) radiation has been identified as an abiotic factor capable of inducing this compound production. Studies have reported that the stems of Dalbergia odorifera can synthesize this compound when exposed to UV light. This phenomenon aligns with the general observation that plants often produce secondary metabolites, including protective compounds, in response to environmental stresses such as UV radiation, which can cause cellular damage.

The induction of this compound production serves as a testament to the plant's adaptive strategies for survival and defense against both biological and environmental challenges.

Summary of Induction Factors for this compound Production

| Plant Species | Tissue/Part | Primary Inducing Factor(s) | Observed Response |

| Lathyrus nissolia | Phyllodes | Fungal infection | Synthesis of this compound and methyl-nissolin as a defense mechanism. researchgate.net |

| Medicago sativa | Roots | Pathogen challenge | Induced production of this compound as part of the plant's immune response. |

| Dalbergia odorifera | Stems | UV irradiation | Stimulation of this compound production. |

Biosynthesis of Nissolin

Elucidation of Precursor Pathways (e.g., from Isoflavones)

The biosynthetic pathway to (-)-Nissolin begins with the formation of an isoflavone (B191592) precursor. The immediate precursor for the pterocarpan-specific branch of the pathway is the isoflavone formononetin (B1673546) . This is established through studies on closely related pterocarpans like medicarpin (B1676140), which shares a common biosynthetic route. frontiersin.orgnih.gov

The pathway initiates from the isoflavone daidzein , which is synthesized via the general isoflavonoid (B1168493) pathway. Daidzein then undergoes a crucial methylation step to yield formononetin. encyclopedia.pubnih.gov This methylation at the 4'-hydroxyl group is a prerequisite for the subsequent enzymatic reactions that lead to the formation of the pterocarpan (B192222) structure. nih.gov Formononetin is then hydroxylated at the 2' position to produce 2'-hydroxyformononetin , the first committed intermediate in the pterocarpan branch leading towards this compound. nih.govnih.gov

Enzymatic Steps and Key Enzymes Involved

The conversion of the isoflavone precursor formononetin to the final pterocarpan structure of this compound involves a sequence of highly specific enzymatic reactions. This multi-step process includes hydroxylation, methylation, two reduction steps, and a final dehydrative cyclization. The key enzymes involved have been identified and characterized, primarily through studies of medicarpin biosynthesis in various legumes. frontiersin.orgnih.govnih.gov

The sequence from the isoflavone formononetin is as follows:

Hydroxylation : Formononetin is hydroxylated to 2'-hydroxyformononetin.

Reduction : 2'-hydroxyformononetin is reduced to 2'-hydroxyisoflavanone (vestitone).

Second Reduction : Vestitone is further reduced to form 7,2'-dihydroxy-4'-methoxyisoflavanol (DMI).

Cyclization : DMI undergoes an intramolecular cyclization via dehydration to form the pterocarpan ring system. nih.gov

Cytochrome P450 monooxygenases play a critical role in the diversification of isoflavonoids, and their activity is essential in the biosynthesis of this compound. The first committed step in the pterocarpan-specific pathway is the hydroxylation of the isoflavone precursor, formononetin, at the 2' position of the B-ring. nih.govscispace.com

This reaction is catalyzed by isoflavone 2'-hydroxylase (I2'H) , a cytochrome P450 enzyme belonging to the CYP81E subfamily. nih.govresearchgate.net This hydroxylation is a key step as it introduces the functional group necessary for the subsequent cyclization that forms the furan ring of the pterocarpan skeleton. scispace.com Other cytochrome P450 enzymes are also foundational to the pathway, such as isoflavone synthase (IFS), which catalyzes the aryl migration that defines the isoflavone skeleton itself. frontiersin.org Further P450-dependent hydroxylations can occur on the pterocarpan nucleus to generate other derivatives, such as the glyceollins in soybean, which involves dihydroxypterocarpan 6a-hydroxylase (CYP93A1). nih.gov

O-methylation is a crucial modification step that occurs early in the pathway leading to this compound. This reaction adds a methyl group to the 4'-hydroxyl of the isoflavone daidzein, converting it to formononetin. nih.govencyclopedia.pub

This methylation is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent isoflavone O-methyltransferase (IOMT) . nih.govresearchgate.net Specifically, the enzyme hydroxyisoflavanone 4'-O-methyltransferase (HI4'OMT) is responsible for this reaction. encyclopedia.pub By converting daidzein to formononetin, the O-methyltransferase effectively channels metabolic flux towards the biosynthesis of 4'-O-methylated isoflavonoids, including the pterocarpan phytoalexins medicarpin and, by extension, this compound. frontiersin.orgnih.gov

Relationship to Broader Isoflavonoid Biosynthesis

The biosynthesis of this compound is deeply embedded within the broader isoflavonoid biosynthetic pathway, which itself is a branch of the general phenylpropanoid pathway. nih.gov Isoflavonoids are synthesized almost exclusively in leguminous plants. ijcmas.com The pathway begins with L-phenylalanine, which is converted to p-coumaroyl-CoA through the action of three core enzymes: phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL). nih.gov

p-Coumaroyl-CoA serves as a key junction point. encyclopedia.pub For isoflavonoid synthesis, it is condensed with three molecules of malonyl-CoA by chalcone synthase (CHS) to form naringenin chalcone. In legumes, chalcone reductase (CHR) often acts in concert with CHS to produce isoliquiritigenin. researchgate.netChalcone isomerase (CHI) then catalyzes the cyclization of the chalcone into a flavanone (naringenin or liquiritigenin). researchgate.net

The defining step for all isoflavonoids is the next reaction, catalyzed by the cytochrome P450 enzyme isoflavone synthase (IFS) . IFS mediates a 1,2-aryl migration of the B-ring from position 2 to position 3 of the heterocyclic C-ring, forming a 2-hydroxyisoflavanone (B8725905) intermediate. frontiersin.org This unstable intermediate is then rapidly dehydrated by 2-hydroxyisoflavanone dehydratase (HID) to yield the core isoflavone skeletons, such as daidzein and genistein. nih.govfrontiersin.org From this point, pathway branches diverge to produce the vast array of isoflavonoid compounds. The pathway to this compound represents one such branch, beginning with the O-methylation of the core isoflavone daidzein. nih.govencyclopedia.pub

Interactive Data Tables

Table 1: Key Enzymes in the

| Enzyme Name | Abbreviation | Function |

| Phenylalanine Ammonia-Lyase | PAL | Converts L-phenylalanine to cinnamic acid. |

| Cinnamate 4-Hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid. |

| 4-Coumarate:CoA Ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. |

| Chalcone Synthase | CHS | Condenses p-coumaroyl-CoA and malonyl-CoA to form chalcone. |

| Chalcone Isomerase | CHI | Cyclizes chalcone to a flavanone (e.g., liquiritigenin). |

| Isoflavone Synthase | IFS | Catalyzes aryl migration to form the isoflavone skeleton. |

| 2-Hydroxyisoflavanone Dehydratase | HID | Dehydrates 2-hydroxyisoflavanone to form an isoflavone (e.g., daidzein). |

| Isoflavone O-Methyltransferase | IOMT | Methylates daidzein to formononetin. nih.govresearchgate.net |

| Isoflavone 2'-Hydroxylase | I2'H | Hydroxylates formononetin at the 2' position. nih.gov |

| Isoflavone Reductase | IFR | Reduces 2'-hydroxyformononetin to vestitone. frontiersin.orgnih.gov |

| Vestitone Reductase | VR | Reduces vestitone to 7,2'-dihydroxy-4'-methoxyisoflavanol (DMI). frontiersin.orgnih.govnih.gov |

| Pterocarpan Synthase | PTS | Cyclizes DMI to form the pterocarpan skeleton. frontiersin.orgnih.govnih.gov |

Chemical Synthesis and Derivatization Strategies for Nissolin and Its Analogues

Biomimetic Synthetic Approaches

Biomimetic synthesis endeavors to replicate nature's biosynthetic pathways in a laboratory setting. For pterocarpans like (-)-Nissolin, this approach is informed by the understanding of their formation in leguminous plants, where they often act as phytoalexins, antimicrobial compounds produced in response to stress.

The biosynthesis of (-)-pterocarpans proceeds from isoflavones through a series of enzymatic steps. Key transformations include hydroxylation, reduction, and a final ring-closing dehydration reaction that establishes the characteristic tetracyclic pterocarpan (B192222) core. A crucial step is the conversion of a 2'-hydroxyisoflavanol intermediate into the final pterocarpan structure, a reaction catalyzed by 2'-hydroxyisoflavanol dehydratase, also known as pterocarpan synthase (PTS). This enzyme-mediated cyclization is key to establishing the specific stereochemistry of the natural product.

Laboratory-based biomimetic syntheses often aim to mimic this key cyclization step. These strategies typically involve the synthesis of a 2'-hydroxyisoflavan precursor, which can then be induced to cyclize under acidic conditions to form the pterocarpan skeleton. The challenge lies in controlling the stereochemistry of this process to selectively yield the desired (-)-enantiomer.

Key Biosynthetic Steps Mimicked in Chemical Synthesis:

| Step | Biosynthetic Catalyst/Process | Chemical Synthesis Analogue |

| Isoflavanone Reduction | Isoflavanone Reductase (IFR) | Chemical reducing agents (e.g., NaBH₄) |

| Isoflavanol Dehydration | Pterocarpan Synthase (PTS) | Acid-catalyzed cyclization (e.g., HCl, AcOH) |

Enantioselective Total Synthesis Methodologies

Achieving the correct absolute stereochemistry of this compound is the primary goal of enantioselective total synthesis. Researchers have developed several methodologies to control the formation of the chiral centers in the pterocarpan core.

Asymmetric Catalysis in Stereocontrolled Synthesis

Asymmetric catalysis utilizes chiral catalysts to influence the stereochemical outcome of a reaction, producing a chiral product from an achiral or racemic starting material. In the context of pterocarpan synthesis, this can be applied to establish the key stereocenters early in the synthetic sequence.

One notable application of this strategy in the synthesis of related pterocarpans, such as (-)-Pterocarpine, involves a chiral phase-transfer catalyzed atroposelective cyclization. This key step constructs the diarylether cyclophane skeleton with high enantioselectivity, setting the stage for the formation of the final pterocarpan structure. Such methods provide a powerful means to access enantiomerically enriched pterocarpans by creating the chiral environment necessary to favor the formation of one enantiomer over the other.

Enzymatic Resolution for Chiral Purity

Enzymatic resolution is a technique used to separate a racemic mixture of a chiral compound into its individual enantiomers. This method leverages the high stereospecificity of enzymes, such as lipases or esterases, which will selectively catalyze a reaction on only one enantiomer of the racemic substrate.

While specific applications of enzymatic resolution directly on this compound precursors are not extensively documented, this strategy is a well-established and powerful tool for obtaining enantiomerically pure intermediates in natural product synthesis. For instance, a racemic alcohol precursor in the synthesis of a pterocarpan could be subjected to a lipase-catalyzed acylation. The enzyme would selectively acylate one enantiomer (e.g., the (R)-enantiomer), leaving the other enantiomer (the desired (S)-enantiomer) unreacted. The resulting mixture of the acylated and unreacted enantiomers can then be easily separated by standard chromatographic techniques, providing access to the chirally pure building block.

Comparison of Enantioselective Strategies:

| Methodology | Principle | Key Advantage |

| Asymmetric Catalysis | A small amount of a chiral catalyst creates a large amount of an enantiomerically enriched product. | High atom economy; establishes chirality early. |

| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for separation. | High enantioselectivity; applicable to a wide range of functional groups. |

Development of Synthetic Analogues and Derivatives

The development of synthetic analogues of this compound is driven by the desire to explore structure-activity relationships (SAR) and to potentially discover compounds with improved potency, selectivity, or pharmacokinetic properties.

Strategies for Structural Modification

Structural modification of the pterocarpan scaffold can be achieved through various synthetic strategies. Modifications often target the aromatic rings of the molecule, where different substitution patterns can be introduced. For example, functional groups such as hydroxyl, methoxy (B1213986), or alkyl groups can be added or altered on the A and D rings of the pterocarpan skeleton.

Another common strategy involves modifying the core structure itself, for instance, by altering the oxidation state of the heterocyclic rings or by introducing heteroatoms other than oxygen. These changes can have profound effects on the molecule's three-dimensional shape and electronic properties, thereby influencing its biological activity.

Rational Design of Modified Pterocarpans

Rational design utilizes a deep understanding of the biological target and the mechanism of action to guide the design of new molecules with desired properties. In the absence of a known specific biological target for this compound, rational design of modified pterocarpans often relies on principles of medicinal chemistry.

This can involve creating a library of analogues with systematic variations in their structure. For example, designers might vary the electronic properties of substituents on the aromatic rings (from electron-donating to electron-withdrawing) or alter their steric bulk to probe the binding requirements of a potential biological receptor. Computational tools, such as molecular modeling and docking studies, can aid in this process by predicting how different structural modifications might affect the molecule's interaction with a target protein, even if that target is hypothetical. The goal is to generate a focused set of new compounds that are more likely to exhibit interesting biological profiles than those generated by random modification.

Advanced Analytical and Spectroscopic Characterization of Nissolin

Chromatographic Profiling Techniques

Chromatographic methods are fundamental for the isolation, purification, and analysis of (-)-Nissolin, enabling the separation of this compound from complex plant matrices and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of natural products like this compound. Its ability to separate complex mixtures based on differential partitioning between a stationary and a mobile phase makes it invaluable for both purification and quantitative analysis nih.govmdpi.comsielc.com. Reversed-phase HPLC, utilizing C18 columns, is commonly employed for pterocarpans, allowing for the separation of structurally similar isoflavonoids nih.govmdpi.comresearchgate.net. HPLC coupled with photodiode-array (PDA) or UV detection provides characteristic spectral data for identification and quantification nih.govmdpi.com. Furthermore, HPLC serves as a crucial purification step during the isolation of this compound from plant extracts, ensuring the removal of co-occurring compounds amazonaws.com.

Chiral HPLC for Enantiomeric Excess Determination

As indicated by its name, this compound possesses chiral centers, making the determination of its enantiomeric purity essential jst.go.jp. Chiral HPLC is the gold standard for assessing enantiomeric excess (ee), a measure of optical purity uma.esheraldopenaccess.usnih.govresearchgate.net. This technique employs chiral stationary phases that interact stereoselectively with enantiomers, allowing for their separation and quantification. While the use of pure enantiomer standards is typically required, advancements have led to methods that can determine enantiomeric excess even in their absence uma.esnih.govresearchgate.net. Chiral HPLC is vital for confirming the specific stereochemistry of isolated this compound and ensuring its optical integrity for further studies.

Mass Spectrometry-Based Methods

Mass spectrometry (MS) provides critical information regarding the molecular weight and structural fragments of this compound, complementing chromatographic and NMR data.

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

Electrospray Ionization (ESI) is a soft ionization technique widely coupled with mass spectrometry (ESI-MS) for the analysis of polar and thermally labile compounds like pterocarpans wikipedia.orgmtoz-biolabs.com. ESI-MS/MS, which involves fragmenting precursor ions to generate product ions, is particularly powerful for structural elucidation and confirmation wikipedia.orgmtoz-biolabs.comnih.gov. For this compound, ESI-MS has yielded a pseudomolecular ion peak at m/z 313.1 [M+H]⁺, consistent with its molecular formula C₁₆H₁₄O₅ and molecular weight of 286.28 g/mol jst.go.jp. The combination of Liquid Chromatography with ESI-MS/MS (LC-ESI-MS/MS) is frequently utilized for identifying and quantifying pterocarpans in complex biological matrices nih.govmdpi.comresearchgate.netnih.govcjnmcpu.comnih.gov.

Fragmentation Pathway Analysis of Pterocarpans

Understanding the fragmentation pathways of pterocarpans under MS/MS conditions is crucial for confirming the structure of this compound and related compounds researchgate.netnih.govresearchgate.netnih.gov. Studies on pterocarpan (B192222) fragmentation, often performed in both positive and negative ion modes, reveal characteristic cleavages of the C-ring and D-ring, as well as retro-Diels-Alder (RDA) fragmentation patterns nih.govresearchgate.net. These analyses help in assigning specific fragments to structural components, such as the methoxy (B1213986) and hydroxyl groups, and the core tetracyclic scaffold of this compound researchgate.netjst.go.jp. The systematic study of these fragmentation behaviors provides a generalized approach for the identification and structural characterization of pterocarpan derivatives researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including this compound nih.govresearchgate.netweebly.com. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques provide detailed information about the connectivity and spatial arrangement of atoms within the molecule.

For this compound, ¹H NMR spectroscopy in CDCl₃ at 400 MHz has provided characteristic signals:

Aromatic protons at δ 6.82 (d, J = 8.4 Hz, H-6) and δ 6.72 (s, H-3).

A signal for the proton at the chiral center C-2a at δ 5.42 (dd, J = 3.6, 10.8 Hz).

A methoxy group signal at δ 3.89 (s, OCH₃) .

¹³C NMR spectroscopy further aids in identifying all carbon atoms and their environments. The systematic name, (6aR,11aR)-10-methoxy-6a,11a-dihydro-6H-benzofuro[3,2-c]chromene-3,9-diol, is derived from comprehensive NMR analyses, confirming the pterocarpan skeleton with specific methoxy and hydroxyl group substitutions jst.go.jp. Techniques such as COSY, HSQC, and HMBC are often employed in conjunction with ¹H and ¹³C NMR to establish complete structural assignments and relative stereochemistry nih.govresearchgate.netweebly.com.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent |

|---|---|---|---|---|

| H-6 | 6.82 | d | 8.4 | CDCl₃ |

| H-3 | 6.72 | s | - | CDCl₃ |

| H-2a | 5.42 | dd | 3.6, 10.8 | CDCl₃ |

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value | Technique | Reference |

|---|---|---|---|

| Molecular Formula | C₁₆H₁₄O₅ | - | jst.go.jp |

| Molecular Weight | 286.28 g/mol | - | jst.go.jp |

¹H-NMR and ¹³C-NMR Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy are foundational techniques for structural elucidation. ¹H NMR provides information about the number, type, and connectivity of hydrogen atoms within a molecule, characterized by chemical shifts (δ), multiplicity (splitting patterns), and integration values. Chemical shifts indicate the electronic environment of protons, while coupling constants reveal neighboring protons. ¹³C NMR, on the other hand, provides information about the carbon skeleton, with chemical shifts indicating the hybridization and electronic environment of each carbon atom.

In the analysis of this compound, ¹H NMR spectra would reveal distinct signals corresponding to different types of protons, such as those in aromatic rings, aliphatic chains, or near functional groups. For instance, a signal at approximately 2.72 ppm for a proton (H4) coupled with a vicinal coupling constant of 7.1 Hz, as observed in related studies, would suggest a specific structural environment rsc.org. Similarly, methyl protons (H15) appearing around 1.11 ppm, correlated via HMBC to a carbon at 120.8 ppm (C5), would further define the molecular framework rsc.org. ¹³C NMR would complement this by identifying unique carbon environments, including quaternary carbons, methyl, methylene, methine, and aromatic carbons, allowing for the complete mapping of the carbon backbone.

Table 1: Illustrative ¹H and ¹³C NMR Data Interpretation for this compound

| Spectroscopic Parameter | Typical Range/Value | Interpretation for this compound (Potential) | Significance for Structure Elucidation |

| ¹H NMR | |||

| Chemical Shift (δ) | 0.5 – 10.0 ppm | Signals indicating aromatic, aliphatic, and functional group protons. Specific shifts (e.g., ~1.11 ppm for methyl, ~2.72 ppm for specific CH) provide positional information rsc.org. | Identifies types of protons and their electronic environments. |

| Multiplicity | s, d, t, q, m | Splitting patterns reveal neighboring protons, aiding in connectivity. | Confirms adjacent proton environments. |

| Integration | Relative proton counts | Provides the ratio of protons giving rise to each signal. | Quantifies the number of protons in each distinct chemical environment. |

| ¹³C NMR | |||

| Chemical Shift (δ) | 0 – 220 ppm | Signals for various carbons: aliphatic (~10-50 ppm), carbonyl (~160-220 ppm), aromatic (~110-160 ppm). Specific shifts (e.g., ~120.8 ppm for C5) pinpoint carbon types and positions rsc.org. | Identifies carbon types (sp³, sp², sp) and their electronic environments. |

| DEPT/APT | (Provides carbon type) | Distinguishes CH₃, CH₂, CH, and quaternary carbons. | Aids in assigning specific carbon signals. |

2D NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are crucial for resolving complex structural assignments, particularly for establishing connectivity and determining relative stereochemistry. These experiments correlate signals from different nuclei, providing a more detailed picture of the molecular structure than 1D NMR alone.

¹H-¹H COSY (Correlation Spectroscopy): This technique reveals proton-proton couplings through chemical bonds, typically over two or three bonds. Cross-peaks in a COSY spectrum indicate which protons are coupled to each other, thereby mapping out the proton network and confirming contiguous proton-bearing carbons longdom.orglibretexts.org. This is essential for piecing together molecular fragments.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Correlation): These experiments correlate protons directly bonded to carbons. A cross-peak in an HSQC or HMQC spectrum signifies that a specific proton signal is directly attached to a specific carbon signal emerypharma.commdpi.com. This is invaluable for assigning ¹³C NMR signals based on ¹H NMR assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space correlations between protons that are in close spatial proximity, irrespective of whether they are bonded libretexts.orgwordpress.com. This is a critical tool for determining relative stereochemistry, as it can reveal which protons are oriented towards or away from each other in three-dimensional space. By analyzing NOESY cross-peaks, the spatial relationships between atoms can be elucidated, aiding in the assignment of stereocenters.

The combined application of these 2D NMR techniques allows for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of this compound and providing crucial evidence for its stereochemical configuration longdom.orgnumberanalytics.compageplace.de.

Infrared (IR) Spectroscopy for Functional Group Validation

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations karary.edu.sdyoutube.comvscht.czlibretexts.org. Different functional groups absorb IR radiation at characteristic frequencies (wavenumbers), providing a molecular fingerprint.

For this compound, IR spectroscopy would be used to confirm the presence of key functional groups. For example, the observation of a strong absorption band around 1675 cm⁻¹ in the IR spectrum is indicative of a conjugated carbonyl group, a feature that significantly influences the molecule's chemical properties rsc.org. Other potential functional groups, such as hydroxyl (-OH) groups, would typically exhibit broad absorption bands in the 3200-3600 cm⁻¹ region msu.edu. The presence or absence of specific absorption bands in regions characteristic of C-H stretches (e.g., ~2850-3100 cm⁻¹ for alkanes and alkenes/aromatics, respectively vscht.czlibretexts.org), C=C stretches (~1650 cm⁻¹ for alkenes libretexts.org), and C-O stretches (~1000-1300 cm⁻¹ for alcohols/ethers libretexts.org) would further validate the proposed structure of this compound.

Table 2: Characteristic IR Absorption Frequencies for Functional Groups in this compound

| Functional Group | Characteristic IR Absorption (cm⁻¹) | Significance for this compound |

| Conjugated Carbonyl (C=O) | ~1675 rsc.org | Confirms the presence of a conjugated carbonyl moiety. |

| Hydroxyl (O-H) | ~3200-3600 (broad) msu.edu | Indicates the presence of an alcohol or phenolic group. |

| Alkene (C=C) | ~1640-1680 libretexts.org | Suggests the presence of a carbon-carbon double bond. |

| Aromatic C-H | ~3000-3100 | Indicates aromatic ring protons. |

| Aliphatic C-H | ~2850-3000 | Denotes the presence of saturated alkyl chains. |

| C-O Stretch | ~1000-1300 libretexts.org | Characteristic of alcohols, ethers, or esters. |

The comprehensive analysis through ¹H NMR, ¹³C NMR, 2D NMR techniques, and IR spectroscopy collectively provides the robust evidence required for the complete and accurate structural assignment of this compound.

Pre Clinical Pharmacological Activities of Nissolin

Antimicrobial and Antifungal Efficacy

(-)-Nissolin has demonstrated efficacy against certain microorganisms, particularly those relevant to plant pathology. Its role as a phytoalexin implies an inherent defense mechanism against microbial invaders in plants.

Inhibition of Phytopathogenic Microorganisms

Studies have shown that this compound exhibits inhibitory effects against specific phytopathogenic fungi. For instance, it has been reported to possess antimicrobial activity against pathogens such as Botrytis cinerea and Fusarium oxysporum . These findings highlight its potential application in agricultural contexts for crop protection.

Broader Spectrum Antimicrobial Investigations

While specific broad-spectrum investigations beyond phytopathogens are not detailed in the available literature, its classification as a phytoalexin suggests a role in plant defense against a range of microbial threats. Further research would be needed to explore its activity against a wider array of bacterial and fungal species relevant to human or animal health.

Antioxidant Potential and Free Radical Scavenging Activity

This compound has been identified as possessing significant antioxidant properties. Research indicates that it exhibits free radical scavenging capabilities, which are crucial for mitigating oxidative stress. Compounds with similar flavonoid structures have demonstrated potent DPPH radical scavenging activity, suggesting that this compound may contribute to cellular protection against oxidative damage .

Anti-inflammatory Modulations in Cellular Models

In vitro studies have indicated that this compound possesses anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in cellular models . This modulation of inflammatory pathways suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Investigations into Anti-proliferative and Apoptosis-inducing Effects in Cancer Cell Lines (Pre-clinical)

Preliminary pre-clinical investigations suggest that this compound exhibits anticancer potential. It has been observed to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines . The compound's ability to modulate key signaling pathways involved in cell cycle regulation and programmed cell death positions it as a subject of interest for the development of novel cancer therapies.

Neuroprotective Properties in Cellular and Animal Models (Pre-clinical)

This compound may also possess neuroprotective properties. Evidence suggests it can protect neuronal cells from apoptosis induced by oxidative stress and inflammation . This characteristic makes it a candidate for further exploration in the context of neurodegenerative diseases where oxidative stress and inflammation play significant roles.

Compound List:

this compound

Astrapterocarpan (AP)

Botrytis cinerea

Fusarium oxysporum

Upon reviewing the available scientific literature, no pre-clinical pharmacological activities of the chemical compound "this compound" were found to be specifically documented in relation to cardiovascular system modulations, metabolic pathway modulation in Type 2 Diabetic Nephropathy models, or immunomodulatory aspects in Sjogren's Syndrome models. The search queries did not yield any direct links or studies that connect this compound to these specific pre-clinical mechanistic activities. Therefore, it is not possible to generate the requested article based on the provided outline and constraints.

Mechanistic Insights into Nissolin S Biological Actions

Pathway Modulations at the Cellular and Molecular Levels

Metabolomic Profiling of Cellular Responses:No data on the metabolic changes induced by (-)-Nissolin are available.

Without published research, providing the requested in-depth, data-driven article on the mechanistic insights of this compound is not feasible. The compound may be too recent, rare, or has not yet been the subject of the specified advanced biological and computational studies.

Signal Transduction Cascade Interventions

The precise signaling pathways that this compound may target to exert its biological effects remain unelucidated. Pterocarpans, the class of isoflavonoids to which this compound belongs, are known to possess a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. These activities are often mediated through the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and inflammatory responses.

While the antifungal property of this compound has been noted, the specific biochemical cascades it disrupts in fungal cells are yet to be determined. Generally, antifungal compounds can interfere with various cellular processes, such as cell wall synthesis, membrane integrity, or nucleic acid and protein synthesis. Each of these processes is regulated by intricate signal transduction networks. For instance, pathways like the calcineurin and MAP kinase (MAPK) signaling cascades are crucial for fungal virulence and stress responses, making them potential targets for antifungal agents. However, no studies have directly implicated this compound in the modulation of these or any other specific signaling pathways.

The broader class of pterocarpans has been shown to influence various signaling pathways in different contexts. For example, some pterocarpans have demonstrated the ability to inhibit protein tyrosine kinases or modulate pathways involving transcription factors like NF-κB and STAT3, which are critical in inflammation and cancer. This suggests that this compound might also interact with such pathways, but without direct experimental evidence, this remains speculative.

Table 1: Investigated Biological Activities of this compound

| Biological Activity | Organism/Cell Line | Observed Effect | Reference |

|---|

Table 2: Potential, but Unconfirmed, Signaling Pathways for Investigation

| Signaling Pathway | Potential Role in this compound's Action | Rationale |

|---|---|---|

| Calcineurin Pathway | Could be a target for its antifungal activity, as this pathway is crucial for fungal stress responses and virulence. | Common target for antifungal drugs. |

| MAP Kinase (MAPK) Pathways | May be involved in its antifungal mechanism by disrupting fungal cell wall integrity or stress adaptation. | Central role in fungal pathogenesis. |

| NF-κB Signaling | Potential target if this compound possesses anti-inflammatory properties, a common trait of pterocarpans. | Key regulator of inflammation. |

Structure Activity Relationship Sar Studies of Nissolin and Its Analogues

Impact of Functional Groups on Biological Activity

The biological activity of (-)-Nissolin and its analogues is significantly influenced by the nature and position of functional groups on the flavonoid scaffold. Key modifications have focused on hydroxyl and methoxy (B1213986) substitutions, revealing their critical roles in modulating the compounds' interactions with biological targets.

The presence and placement of hydroxyl (-OH) and methoxy (-OCH3) groups are determinant factors for the biological efficacy of this compound analogues. mdpi.com In flavonoids, the strategic positioning of these groups can affect properties such as lipophilicity and hydrogen bonding capacity, which in turn influences how the molecule interacts with target proteins. nih.gov

| Compound/Analogue | Modification | Impact on Biological Activity |

|---|---|---|

| This compound Analogue 1 | Substitution of a methoxy group with a hydroxyl group at C4' | Reduced hydrophobic strength and diminished growth inhibition effect. mdpi.com |

| This compound Analogue 2 | Addition of a methoxy group at C3' adjacent to a hydroxyl group at C5' | Potential for intramolecular hydrogen bonding, stabilizing the compound and improving hydrophobic capacity. mdpi.com |

| Methoxyflavone Analogues | Presence of both methoxy and hydroxyl groups on neighboring positions (C3' and C4') | Crucial for stronger IC50 values in cancer cell lines. mdpi.com |

Stereochemistry plays a pivotal role in the biological activity of chiral natural compounds like this compound. nih.gov The three-dimensional arrangement of atoms within a molecule is crucial for its interaction with biological targets, affecting not only binding affinity but also metabolic pathways and distribution. nih.gov The specific spatial orientation of a drug molecule dictates how effectively it can fit into the binding site of a receptor or enzyme. mhmedical.comijpsjournal.com

For many chiral compounds, different enantiomers can exhibit significantly different biological activities, with one isomer often being more potent or having a different pharmacological profile than its counterpart. nih.gov Studies on other chiral molecules have shown that stereochemistry can influence uptake by specific transport systems, leading to enhanced biological activity for a particular isomer. nih.gov While specific studies on the stereochemistry of this compound's receptor binding are not extensively detailed in the provided context, the principles of stereoselectivity are fundamental in medicinal chemistry and would undoubtedly apply. nih.govijpsjournal.comnih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org These models are valuable tools in drug discovery for predicting the activity of novel compounds and for optimizing lead structures. nih.gov

In the context of flavonoid derivatives, 2D and 3D-QSAR models have been successfully applied to understand the structural requirements for their biological effects. nih.govresearchgate.net These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to correlate with biological activity. nih.gov For instance, in 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around the molecules are correlated with their activity. nih.gov Such models can provide contour maps that visualize the regions where modifications to the molecular structure are likely to enhance or diminish biological activity. nih.gov

Rational Design of Improved Analogues Based on SAR

The insights gained from SAR and QSAR studies provide a solid foundation for the rational design of novel analogues of this compound with improved potency, selectivity, and pharmacokinetic properties. nih.govnih.gov By understanding which functional groups and structural features are critical for activity, medicinal chemists can synthesize new derivatives with targeted modifications.

For example, based on the importance of hydroxyl and methoxy groups, new analogues could be designed with optimized substitution patterns to enhance interactions with the target protein. mdpi.comnih.gov The goal is to achieve a balance between lipophilicity and hydrophilicity to improve both target binding and drug transport. mdpi.comnih.gov The synthesis and biological evaluation of these rationally designed compounds are essential steps in the development of more effective therapeutic agents. researchgate.netnih.govrsc.orgmdpi.commdpi.com

Future Directions and Research Opportunities

Advanced Synthetic Methodologies for Accessing Complex Analogues

The future of (-)-Nissolin research is intrinsically linked to the advancement of synthetic chemistry. While the parent molecule is of significant interest, the ability to generate a diverse library of complex analogues is critical for probing its structure-activity relationships (SAR) and optimizing its biological functions. Future research should focus on developing more efficient and versatile synthetic routes.

Key opportunities in this area include:

Convergent Total Synthesis: Methodologies that allow for the independent synthesis of key structural fragments of this compound, which are then combined in the final stages, offer significant advantages. This approach, successfully used for complex molecules like murisolin, facilitates the rapid assembly of analogues by modifying the individual fragments before coupling nih.gov.

Asymmetric Catalysis: Developing novel catalytic methods for stereoselective synthesis is paramount. Techniques such as asymmetric alkynylation could be explored to precisely control the stereochemistry of key intermediates, a crucial factor in biological activity nih.gov.

Modern Coupling Reactions: The application of powerful cross-coupling reactions, such as the Sonogashira coupling, can enable the efficient formation of carbon-carbon bonds, providing a robust platform for connecting different building blocks of this compound analogues nih.gov.

Flow Chemistry and Automation: Leveraging automated synthesis platforms and flow chemistry could accelerate the production of an analogue library. These technologies allow for rapid reaction optimization and purification, significantly reducing the time required to generate and screen new compounds.

By pursuing these advanced synthetic strategies, researchers can create a comprehensive toolkit for producing novel this compound derivatives, enabling a systematic exploration of its chemical space and biological potential.

Deeper Elucidation of Biosynthetic Enzymes and Mechanisms

Understanding how this compound is naturally synthesized by plants is a fundamental research goal that could unlock new production methods. The complete biosynthetic pathway remains to be fully characterized. Future research should aim to identify and characterize the specific enzymes and genetic machinery responsible for its formation.

A potential research roadmap for this elucidation could involve a multi-step approach similar to that used for other complex natural products like glyceollins and reserpine nih.govbiorxiv.org:

Transcriptome Mining and Gene Discovery: High-throughput sequencing of the transcriptome of the producing plant species can identify candidate genes. By comparing gene expression profiles under conditions of high and low this compound production, researchers can pinpoint genes encoding enzymes such as P450 monooxygenases, reductases, and methyltransferases that are likely involved in the pathway.

Heterologous Expression and In Vitro Characterization: Candidate genes can be expressed in heterologous hosts, such as Nicotiana benthamiana or yeast (Saccharomyces cerevisiae). nih.gov The resulting recombinant enzymes can then be purified and their specific catalytic functions can be confirmed through in vitro assays with predicted precursor molecules.

Reconstitution of the Pathway: Once individual enzymatic steps are confirmed, researchers can attempt to reconstitute the entire biosynthetic pathway in a microbial host. This not only validates the elucidated pathway but also creates a potential platform for biotechnological production nih.govnih.gov.

The shikimate and aromatic amino acid pathways are known precursors for a vast array of plant secondary metabolites, and it is likely that the backbone of this compound originates from these core metabolic routes nih.gov. Identifying the specific branch-point enzymes and tailoring enzymes will be a key challenge and a significant step forward.

| Potential Enzyme Classes in this compound Biosynthesis | Putative Function | General Research Approach |

| P450 Monooxygenases | Catalyze oxidative reactions, such as hydroxylations and cyclizations. | Gene discovery via transcriptome analysis; functional characterization in heterologous systems. |

| Dehydrogenases/Reductases | Mediate redox reactions, establishing key stereocenters. | Biochemical assays with purified recombinant enzymes and pathway intermediates. |

| Methyltransferases | Add methyl groups to the flavonoid scaffold. | Identification of genes co-expressed with other pathway enzymes; in vitro activity assays. |

| Acyltransferases | Transfer acyl groups, potentially modifying hydroxyls. | Functional genomics and proteomics to identify enzymes correlated with this compound accumulation. |

Comprehensive Systems Biology Approaches for Mechanism of Action Studies

To move beyond a simplistic understanding of this compound's biological effects, future research must adopt a systems-level perspective. Systems biology integrates high-throughput 'omics' data to create comprehensive models of cellular and organismal responses to a given compound, offering a holistic view of its mechanism of action. drugtargetreview.comresearchgate.net

Future studies should employ a combination of the following:

Transcriptomics (RNA-Seq): To identify global changes in gene expression in cells or tissues treated with this compound. This can reveal the key signaling pathways and cellular processes that are modulated by the compound.

Proteomics: To quantify changes in protein abundance and post-translational modifications, providing a direct link between gene expression changes and functional cellular responses.

Metabolomics: To measure the dynamic changes in small-molecule metabolites following treatment. This can uncover alterations in metabolic pathways and provide biomarkers of the compound's activity drugtargetreview.com.

Exploration of Novel Pre-clinical Therapeutic Applications

While preliminary studies may suggest certain biological activities for this compound, a rigorous and systematic preclinical development process is necessary to validate its therapeutic potential. nuvisan.comtexilajournal.com Future research should focus on a structured evaluation of this compound and its most promising analogues across a range of disease models.

The preclinical pipeline should include:

Targeted In Vitro Assays: Expanding the screening of this compound against a wider panel of cell lines and biochemical targets. This includes assays for anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities, among others.

Phenotypic Screening: Utilizing high-content imaging and other phenotypic screening platforms to identify desirable changes in cell morphology or function without a preconceived hypothesis about the molecular target. nih.gov This unbiased approach can uncover entirely new therapeutic applications.

In Vivo Animal Models: Once promising in vitro activity is confirmed, efficacy must be tested in relevant animal models of human disease. These studies are critical for understanding how the compound behaves in a complex biological system and for establishing a potential therapeutic window nih.govnih.gov.

Pharmacokinetic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential. Understanding these parameters is crucial for designing effective dosing regimens and predicting clinical performance nuvisan.com.

A well-designed preclinical program will generate the robust data necessary to identify the most promising clinical indications for this compound and support its potential advancement into human trials. coriolis-pharma.com

Biotechnological Applications and Metabolic Engineering in Plants

Metabolic engineering offers a powerful alternative to chemical synthesis or extraction from natural sources for the production of valuable plant-derived compounds. nih.govlbl.gov Once the biosynthetic pathway of this compound is elucidated, significant opportunities in biotechnology will emerge.

Key future directions include:

Microbial Bio-factories: Transferring the entire biosynthetic pathway for this compound into a microbial host, such as Escherichia coli or Saccharomyces cerevisiae, could enable large-scale, sustainable production via fermentation. escholarship.org This approach has been successfully developed for other complex molecules and allows for precise control over production and facilitates downstream purification. mdpi.comnih.gov

Engineered Plant Systems: The productivity of the native plant species could be enhanced by overexpressing key rate-limiting enzymes or transcription factors that regulate the this compound pathway. Gene silencing techniques could be used to shut down competing metabolic pathways, thereby redirecting metabolic flux towards the desired compound usda.gov.

Synthetic Biology for Novel Derivatives: By combining enzymes from the this compound pathway with enzymes from other plant metabolic pathways, it may be possible to create novel "unnatural" derivatives with enhanced or entirely new biological activities. This synthetic biology approach opens the door to producing compounds that are not accessible through traditional synthetic chemistry nih.gov.

Enhanced Crop Traits: Given that many flavonoids play a role in plant defense, engineering the this compound pathway could be explored as a strategy to enhance resistance to pests or pathogens in agriculturally important crops youtube.com.

These biotechnological strategies could provide a scalable and economically viable source of this compound and its analogues, which is essential for extensive preclinical and potential clinical development. nih.gov

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing (-)-Nissolin?

- Methodological Answer :

- Synthesis : Follow protocols for enantioselective synthesis, ensuring chiral purity via techniques like asymmetric catalysis or enzymatic resolution. Use column chromatography or HPLC for purification, and verify yields through gravimetric analysis .

- Characterization : Employ NMR (1H, 13C) for structural elucidation, mass spectrometry for molecular weight confirmation, and polarimetry or chiral HPLC to determine enantiomeric excess. Include melting point analysis and IR spectroscopy for functional group validation .

- Reproducibility : Document reaction conditions (temperature, solvent, catalysts) in detail and cross-reference with NIH guidelines for preclinical reporting to ensure reproducibility .

Q. How can researchers conduct a systematic literature review on this compound using academic databases?

- Methodological Answer :

- Use SciFinder or Reaxys to search for this compound by CAS number, structure, or synonyms. Filter results by publication type (e.g., peer-reviewed articles, patents) and analyze trends in synthesis, bioactivity, or structural analogs. Cross-reference with PubMed for pharmacological studies .

- Apply Boolean operators (AND/OR/NOT) to narrow results (e.g., "this compound AND biosynthesis") and prioritize primary literature over reviews for experimental details .

Q. What are the key considerations for designing in vitro assays to study this compound’s bioactivity?

- Methodological Answer :

- Dose-Response Curves : Use a range of concentrations (e.g., 1 nM–100 µM) to establish EC50/IC50 values. Include positive/negative controls (e.g., known agonists/inhibitors) .

- Assay Validation : Ensure cell line suitability (e.g., HEK293 for receptor-binding studies) and confirm assay reproducibility via triplicate runs. Apply statistical tests (e.g., ANOVA) to assess significance .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer :

- Data Reassessment : Compare experimental conditions (e.g., cell lines, assay protocols, purity of compound) from conflicting studies. Use meta-analysis tools to quantify heterogeneity .

- Mechanistic Follow-Up : Conduct target engagement assays (e.g., SPR, ITC) to validate binding affinity and specificity. Explore off-target effects via proteomics or transcriptomics .

Q. What computational strategies are effective for predicting this compound’s pharmacokinetic properties or target interactions?

- Methodological Answer :

- In Silico Modeling : Use molecular docking (AutoDock, Schrödinger) to predict binding modes with putative targets. Validate with MD simulations to assess stability .

- ADME Prediction : Apply tools like SwissADME or ADMETlab to estimate bioavailability, metabolic stability, and blood-brain barrier penetration. Cross-validate with in vitro hepatic microsomal assays .

Q. How should researchers design studies to investigate this compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Multi-Omics Integration : Combine transcriptomics, proteomics, and metabolomics to identify pathways modulated by this compound. Use pathway enrichment tools (DAVID, MetaboAnalyst) for analysis .

- In Vivo Validation : Utilize knockout models or CRISPR-Cas9-edited cell lines to confirm target relevance. Include dose-ranging studies and pharmacokinetic profiling (e.g., AUC, Cmax) .

Methodological Standards & Reporting

Q. What reporting standards are critical for publishing this compound research?

- Answer :

- Follow CONSORT or ARRIVE guidelines for preclinical studies, including detailed methods, raw data availability, and conflict-of-interest statements .

- In the "Results" section, distinguish observed data from interpretations. Use tables to summarize dose-response data or spectral peaks, avoiding redundancy with figures .

Q. How can researchers ensure ethical and statistically robust experimental designs for this compound studies?

- Answer :

- Ethics : Adhere to institutional guidelines for animal/human studies, including informed consent or IACUC approvals. Disclose funding sources transparently .

- Statistical Rigor : Predefine sample sizes using power analysis (G*Power) and implement blinding/randomization to reduce bias. Report p-values with confidence intervals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.